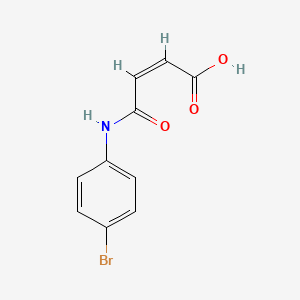

N-(4-Bromophenyl)maleamic acid

CAS No.: 59256-47-2

Cat. No.: VC3990308

Molecular Formula: C10H8BrNO3

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59256-47-2 |

|---|---|

| Molecular Formula | C10H8BrNO3 |

| Molecular Weight | 270.08 g/mol |

| IUPAC Name | (Z)-4-(4-bromoanilino)-4-oxobut-2-enoic acid |

| Standard InChI | InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- |

| Standard InChI Key | DSNFUZCLEZJCRN-WAYWQWQTSA-N |

| Isomeric SMILES | C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)Br |

| SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br |

Introduction

Chemical Identity and Structural Characteristics

N-(4-Bromophenyl)maleamic acid is systematically named (Z)-4-(4-bromoanilino)-4-oxobut-2-enoic acid. Its structure features a maleamic acid core—a conjugated system with an amide and a carboxylic acid group—linked to a 4-bromophenyl substituent. The compound’s isomeric SMILES string, , underscores its Z-configuration, which influences its reactivity and intermolecular interactions .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 59256-47-2, 36847-86-6 |

| Molecular Formula | |

| Molecular Weight | 270.08 g/mol |

| IUPAC Name | (Z)-4-(4-bromoanilino)-4-oxobut-2-enoic acid |

| SMILES | |

| InChIKey | DSNFUZCLEZJCRN-WAYWQWQTSA-N |

The compound’s crystalline structure and polar functional groups facilitate hydrogen bonding and dipole-dipole interactions, which are critical in determining its solubility and reactivity .

Synthesis and Reaction Pathways

Conventional Synthesis Method

N-(4-Bromophenyl)maleamic acid is typically synthesized via the nucleophilic addition-elimination reaction between maleic anhydride and 4-bromoaniline. The process involves two steps:

-

Formation of the Maleamic Acid Intermediate: Maleic anhydride reacts with 4-bromoaniline in tetrahydrofuran (THF) at room temperature, forming an amide bond. The reaction proceeds via nucleophilic attack of the aniline’s amino group on the anhydride’s electrophilic carbonyl carbon .

-

Cyclization to Maleimide: The maleamic acid intermediate can undergo dehydration in the presence of catalysts like zinc bromide and hexamethyldisilazane (HMDS) at elevated temperatures (90°C) to yield N-(4-bromophenyl)maleimide .

Table 2: Synthesis Conditions for N-(4-Bromophenyl)maleamic Acid

Mechanistic Insights

The reaction’s regioselectivity arises from the electron-withdrawing bromine substituent on the aniline ring, which deactivates the aromatic ring and directs the amine group to attack the less hindered carbonyl group of maleic anhydride. Fourier-transform infrared (FTIR) spectroscopy confirms the presence of characteristic bands at 1705 cm (C=O stretch) and 1033 cm (C-N stretch) .

Physicochemical Properties and Molecular Interactions

Solubility and Solvent Behavior

Studies in aqueous dimethyl sulfoxide (DMSO) reveal that N-(4-bromophenyl)maleamic acid exhibits strong solute-solvent interactions due to its polar groups. At 308.15 K, the compound’s apparent molar volume () increases linearly with concentration, indicating associative behavior .

Table 3: Physicochemical Data in 80% Aqueous DMSO at 308.15 K

| Property | N-(4-Bromophenyl)maleamic Acid | N-(4-Bromophenyl)maleimide |

|---|---|---|

| Density (g/cm) | 1.201 ± 0.002 | 1.198 ± 0.002 |

| Apparent Molar Volume (mL/mol) | -0.85 ± 0.03 | -0.72 ± 0.03 |

| Viscosity (mPa·s) | 2.45 ± 0.05 | 2.38 ± 0.05 |

The negative apparent molar volumes suggest volume contraction upon dissolution, attributed to electrostriction effects caused by ion-dipole interactions .

Thermochemical Properties

N-(4-Bromophenyl)maleamic acid’s dehydration to form N-(4-bromophenyl)maleimide is exothermic, with a reaction enthalpy () of -97.45 kJ/mol in dioxane . This exothermicity underscores the stability of the maleimide product, which benefits from aromatic conjugation and ring strain relief.

Applications in Research and Industry

Materials Science

The compound serves as a crosslinking agent in polymer chemistry. Its carboxylic acid group enables covalent bonding with hydroxyl or amine groups in polymers, enhancing thermal stability and mechanical properties .

Organic Synthesis

N-(4-Bromophenyl)maleamic acid is a versatile intermediate for synthesizing heterocycles. For example, its cyclization product, N-(4-bromophenyl)maleimide, participates in Diels-Alder reactions to form six-membered rings, useful in drug design .

Comparative Analysis with Related Compounds

N-(4-Bromophenyl)maleimide

The maleimide derivative (CAS 13380-67-1) lacks the carboxylic acid group, rendering it less polar but more reactive in cycloaddition reactions. Its smaller molecular weight (252.06 g/mol) and planar structure facilitate π-π stacking in crystalline materials .

Halogen-Substituted Analogues

Replacing bromine with chlorine or fluorine alters electronic properties. For instance, N-(4-fluorophenyl)maleimide shows higher antimicrobial activity due to fluorine’s electronegativity, while the chloro analogue exhibits superior thermal stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume